molecular formula CH9ClN6 B031555 Carbonohydrazonic dihydrazide, monohydrochloride CAS No. 5329-29-3

Carbonohydrazonic dihydrazide, monohydrochloride

Cat. No. B031555
CAS RN: 5329-29-3
M. Wt: 104.12 g/mol
InChI Key: OJUDFURAIYFYBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbonohydrazonic dihydrazide derivatives involves condensation reactions between carbonohydrazide and various aldehydes under specific conditions. For instance, mono and bis-substituted asymmetrical compounds have been synthesized through condensation reactions with 2-acetylpyridine and salicylaldehyde, leading to compounds with interesting structural characteristics and potential antioxidant activity (Seck et al., 2020). Microwave-assisted synthesis methods have also been employed to create asymmetrical 1,5-disubstituted carbonohydrazides, showcasing a simple, fast, efficient, and eco-friendly approach (Zhu et al., 2015).

Molecular Structure Analysis

The molecular structure of carbonohydrazonic dihydrazide derivatives has been elucidated through various spectroscopic techniques and crystallography. Single-crystal X-ray diffraction studies have provided detailed insights into the molecular configurations, showcasing how structural features such as bond angles and lengths contribute to the overall molecular geometry. For example, compounds exhibit cis- and trans-configurations relative to specific bonds, influencing the crystal packing and stability through hydrogen bonding and other intermolecular interactions (Seck et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • Carbonohydrazide has been utilized in synthesizing asymmetrical bis-substituted Schiff bases, showing potential in creating compounds with unique structural characteristics and potential antioxidant activity (Seck et al., 2020).

Applications in Chemistry

  • It's a key component in the preparation of arylsulphonyl derivatives, explored for their potential as herbicides (Cremlyn & Turner, 1970).
  • In another study, carbonohydrazide reacted with trifluoromethyl-containing compounds, leading to novel structures with potential applications in organic chemistry (Zerov et al., 2016).

Biological Activities

  • Carbonohydrazide derivatives have been synthesized with potential antimicrobial, fungicidal, and antitumor activities (Tozatti et al., 2013).
  • Some derivatives have shown cardioprotective activity, suggesting its potential in pharmaceutical applications (Tabassum et al., 2014).
  • Its derivatives have been evaluated as α-chymotrypsin inhibitors, indicating its use in medical research and drug development (Iqbal et al., 2022).

Material Science and Engineering

  • Carbonohydrazide has been explored in the development of novel thermally stable polymers, showing its significance in material science (Moore & Mehta, 1995).
  • It's also a component in the development of novel aqueous coatings, indicating its application in eco-friendly material development (Nakayama, 2004).

properties

IUPAC Name

1,2,3-triaminoguanidine;hydrochloride
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InChI

InChI=1S/CH8N6.ClH/c2-5-1(6-3)7-4;/h2-4H2,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OJUDFURAIYFYBP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(NN)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH9ClN6
Source PubChem
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DSSTOX Substance ID

DTXSID0063781
Record name Carbonohydrazonic dihydrazide, monohydrochloride
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Molecular Weight

140.58 g/mol
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Physical Description

Information not available.
Record name Carbonohydrazonic dihydrazide monohydrochloride
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Product Name

Carbonohydrazonic dihydrazide, monohydrochloride

CAS RN

5329-29-3
Record name Carbonohydrazonic dihydrazide, hydrochloride (1:1)
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